molecular formula C20H19NO4 B5129443 Methyl 2-methyl-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 2-methyl-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

Numéro de catalogue: B5129443
Poids moléculaire: 337.4 g/mol
Clé InChI: DUKQYZVRYCTETQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-methyl-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a 3-phenoxyphenyl substituent at the 4-position and a methyl ester group at the 3-position.

Propriétés

IUPAC Name

methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-13-19(20(23)24-2)17(12-18(22)21-13)14-7-6-10-16(11-14)25-15-8-4-3-5-9-15/h3-11,17H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKQYZVRYCTETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Methyl 2-methyl-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate (commonly referred to as Methyl THP) is a compound belonging to the tetrahydropyridine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with Methyl THP, supported by relevant data tables and case studies.

  • Molecular Formula : C20H19NO4
  • Molecular Weight : 337.37 g/mol
  • CAS Number : [Not specified in the search results]

Mechanisms of Biological Activity

Tetrahydropyridines exhibit various mechanisms of action that contribute to their biological activities:

  • Anticancer Activity :
    • Tetrahydropyridine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and inhibiting specific signaling pathways. For instance, studies indicate that certain tetrahydropyridine derivatives can act as potent inhibitors of the TRPV1 receptor, which is involved in pain signaling and cancer progression .
    • A study reported that tetrahydropyridine derivatives exhibited IC50 values ranging from 11 µM to 58 µM against various cancer cell lines, indicating significant anticancer potential .
  • Anti-inflammatory Effects :
    • Compounds within this class have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. Research has highlighted certain tetrahydropyridines as effective TRPV1 antagonists that reduce inflammatory pain responses .
  • Antimicrobial Activity :
    • Methyl THP has been evaluated for its antimicrobial properties against various bacterial strains. Some derivatives have shown promising results with IC50 values indicating effective inhibition of bacterial growth .

Case Studies

  • Anticancer Evaluation :
    A study conducted on a series of tetrahydropyridine derivatives found that compound 49 exhibited an IC50 of 11 µM against the SK-N-SH neuroblastoma cell line, suggesting strong anticancer activity. This compound contained specific substitutions that enhanced its efficacy compared to other derivatives .
  • Anti-inflammatory Assessment :
    In vitro studies assessed the anti-inflammatory effects of tetrahydropyridine derivatives on human peripheral blood mononuclear cells (PBMCs). Results indicated a significant reduction in cytokine release when treated with these compounds, showcasing their potential as therapeutic agents for inflammatory diseases .

Data Tables

Activity Type Compound IC50 (µM) Cell Line/Target
AnticancerCompound 4911SK-N-SH
AnticancerCompound 5022SK-N-SH
Anti-inflammatoryVarious THPsVariesPBMCs
AntimicrobialVarious THPsVariesS. pyogenes

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

(a) Methyl 6-oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Structural Differences: Replaces the 3-phenoxyphenyl group with a pyridin-2-yl ethenyl moiety.
  • Key Findings: Exhibits a cis conformation stabilized by an intramolecular N–H⋯O hydrogen bond, forming a seven-membered ring . Crystal packing involves C–H⋯O and C–H⋯π interactions, creating a 3D network . Crystallographic parameters: Monoclinic system ($P2_1/c$), $a = 5.5746(2)$ Å, $Z = 4$, $R$-factor = 0.060 .
  • Synthesis : Prepared via Wittig reaction using 6-methyltriphenylphosphonium bromide and 2-pyridinecarboxaldehyde .
(b) Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Structural Differences : Features a thiophen-3-yl group at the 5-position and a tosyl protective group.
  • Key Findings: Demonstrated enantioselectivity during synthesis (72–83% yield) . Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to phenoxyphenyl .
(c) Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Structural Differences : Ethyl ester at the 3-position and 2-(trifluoromethyl)phenyl at the 4-position.
  • Key Findings :
    • Trifluoromethyl group increases lipophilicity and metabolic stability .
    • Molecular weight: 478.26 g/mol (vs. target compound’s ~357.38 g/mol) .

Ester Group Modifications

(a) Ethyl 2-methyl-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Structural Differences : Ethyl ester instead of methyl.
  • Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting bioavailability .

Functional Group Additions

(a) N-(6-Fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxamide
  • Structural Differences : Replaces the 3-carboxylate with a carboxamide group and adds a 4-(trifluoromethyl)phenyl.
  • Solubility: 87 mg/mL in DMSO vs. <1 mg/mL in water .

Comparative Data Table

Compound Name Substituents (4-position) Ester Group Molecular Weight (g/mol) Key Features
Target Compound 3-phenoxyphenyl Methyl 357.38 Intermediate for alkaloids; phenoxy group may enhance π-stacking .
Methyl 6-oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-...* Phenyl + pyridinyl ethenyl Methyl 334.36 Intramolecular H-bonding; monoclinic crystal system .
Ethyl 2-methyl-6-oxo-4-(3-phenoxyphenyl)-...* 3-phenoxyphenyl Ethyl 371.42 Discontinued; potential stability issues .
N-(6-Fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-...* 4-(trifluoromethyl)phenyl Carboxamide 432.38 ROCK inhibitor; high DMSO solubility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.